![molecular formula C26H22N4O3 B1684367 7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione CAS No. 931706-15-9](/img/structure/B1684367.png)

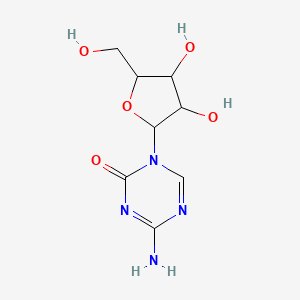

7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

Descripción general

Descripción

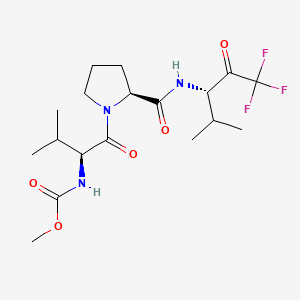

The cystic fibrosis (CF) gene encodes a cAMP-regulated chloride channel, the CF transmembrane conductance regulator (CFTR). PPQ-102 is a cell-permeable pyrimido-pyrrolo-quinoxalinedione that reversibly inhibits CFTR chloride channels with an IC50 value of 90 nM. At 0.5-5 µM, PPQ-102 has been used to reduce the size and number of renal cysts in a neonatal kidney organ culture model of polycystic kidney disease. At 1 µM, PPQ-102 can increase vascular endothelial growth factor-A production in cultured airway epithelial NCI-H292 cells, triggering epidermal growth factor receptor phosphorylation.

PPQ-102 is a potent and selective CFTR inhibitor. PPQ-102, completely inhibited CFTR chloride current with IC approximately 90 nM. Patch-clamp analysis confirmed voltage-independent CFTR inhibition by PPQ-102 and showed stabilization of the channel closed state. PPQ-102 prevented cyst expansion and reduced the size of preformed cysts in a neonatal kidney organ culture model of polycystic kidney disease. PPQ-102 is the most potent CFTR inhibitor identified to date.

Aplicaciones Científicas De Investigación

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition

PPQ-102 is a cell-permeable compound that targets the intracellular nucleotide binding domains of CFTR, inhibiting CFTR-mediated chloride current in a reversible and voltage-independent manner . This inhibition is crucial for studying the physiological and pathological roles of CFTR, particularly in cystic fibrosis.

Neuroscience Research

Due to its role in CFTR inhibition, PPQ-102 is used in neuroscience applications to understand the implications of chloride ion channels in neural function and disorders .

Antiviral Activity Against SARS-CoV-2

Research has shown that PPQ-102 displays in vitro antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. It inhibits viral replication, suggesting potential therapeutic applications for treating the infection .

Polycystic Kidney Disease (PKD)

PPQ-102 has been found to effectively prevent cyst enlargement in PKD. It reduces the number and size of renal cysts, offering a potential avenue for PKD treatment .

Chloride Channel Research

The compound is used to study the broader family of chloride channels beyond CFTR, which are implicated in various diseases and are important targets for drug development .

Drug Resistance Studies

PPQ-102’s ability to modulate ion channels makes it a valuable tool in the study of drug resistance mechanisms, particularly in how changes in ion channel function can affect drug uptake and efficacy .

Development of CFTR-targeted Therapies

By understanding how PPQ-102 inhibits CFTR, researchers can develop more effective therapies for diseases like cystic fibrosis, where CFTR function is compromised .

Investigating CFTR’s Role in Other Diseases

Beyond cystic fibrosis, CFTR dysfunction is implicated in other conditions such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. PPQ-102 helps in dissecting CFTR’s involvement in these diseases .

Mecanismo De Acción

Target of Action

PPQ-102, also known as 7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is an ion channel regulated by cAMP-dependent phosphorylation and expressed in many types of epithelial cells .

Mode of Action

PPQ-102 acts as a reversible CFTR inhibitor that completely inhibits CFTR chloride currents .

Biochemical Pathways

CFTR-mediated chloride and bicarbonate secretion play an important role in the respiratory and gastrointestinal systems . The inhibition of CFTR by PPQ-102 affects these secretions, impacting the associated biochemical pathways .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting it can cross cell membranes to exert its effects

Result of Action

PPQ-102 effectively prevents cyst enlargement in polycystic kidney disease . In vitro studies have shown that PPQ-102 can reduce the size and number of renal cysts in an embryonic kidney organ culture model of polycystic kidney disease .

Propiedades

IUPAC Name |

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOOVRNGPIWJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)

![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)